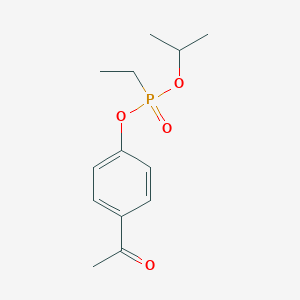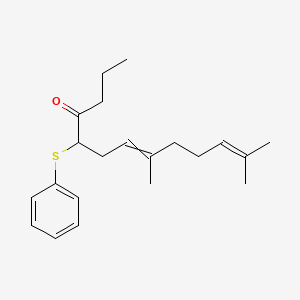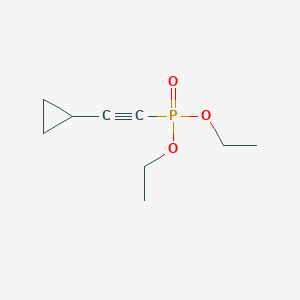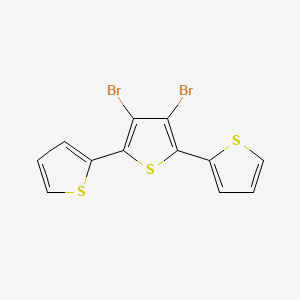
3,4-dibromo-2,5-dithiophen-2-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is a compound belonging to the thiophene family, characterized by the presence of sulfur atoms in its ring structure. This compound is notable for its bromine substitutions at the 3 and 4 positions, as well as additional thiophene rings at the 2 and 5 positions. Its unique structure makes it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2,5-dithiophen-2-ylthiophene typically involves the bromination of 2,5-dithiophen-2-ylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-2,5-dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Typically employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 3,4-dibromo-2,5-dithiophen-2-ylthiophene in its applications is primarily based on its ability to participate in π-conjugation. The presence of bromine atoms allows for further functionalization, enabling the formation of extended conjugated systems. These systems exhibit unique electronic properties, such as high charge mobility and tunable band gaps, making them suitable for use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the additional thiophene rings.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups, making it more electron-deficient.
3,4-Dimethoxythiophene: Substituted with methoxy groups instead of bromine.
Uniqueness
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is unique due to its dual bromine and thiophene substitutions, which enhance its reactivity and versatility in forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
Eigenschaften
CAS-Nummer |
917602-26-7 |
|---|---|
Molekularformel |
C12H6Br2S3 |
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
3,4-dibromo-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H6Br2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H |
InChI-Schlüssel |
JFUPOLRFHMUFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


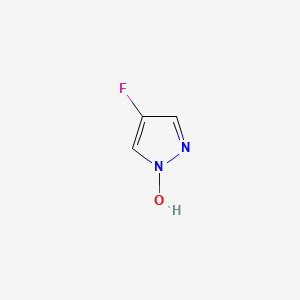
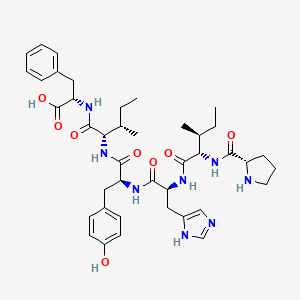
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
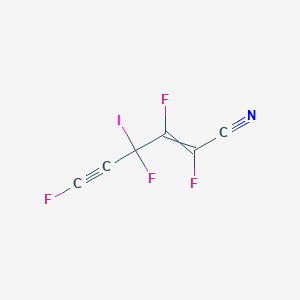
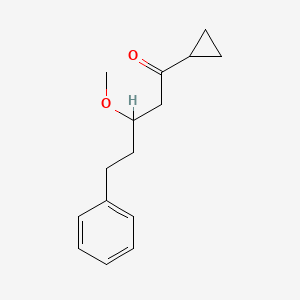
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
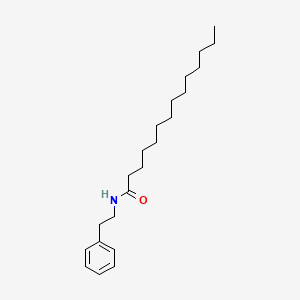
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
